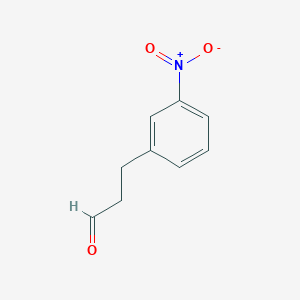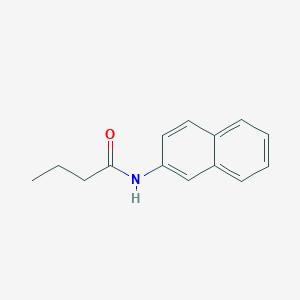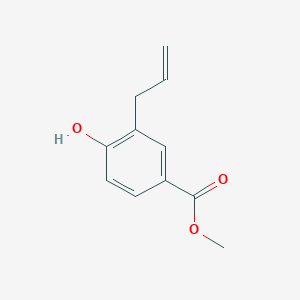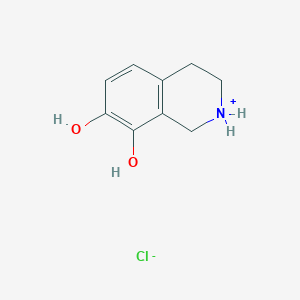![molecular formula C20H14N2 B182638 4-[(E)-2-quinolin-4-ylethenyl]quinoline CAS No. 5428-66-0](/img/structure/B182638.png)
4-[(E)-2-quinolin-4-ylethenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-quinolin-4-ylethenyl]quinoline, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of caspase activity and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
4-[(E)-2-quinolin-4-ylethenyl]quinoline acts as a competitive inhibitor of caspase activity by binding to the active site of the enzyme. It blocks the cleavage of caspase substrates, preventing the activation of downstream apoptotic pathways. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to be a reversible inhibitor, with its inhibitory effect being dependent on the concentration of the inhibitor and the substrate.
Biochemische Und Physiologische Effekte
4-[(E)-2-quinolin-4-ylethenyl]quinoline has a variety of biochemical and physiological effects. It has been shown to prevent apoptosis in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-2-quinolin-4-ylethenyl]quinoline is a potent and selective inhibitor of caspase activity, making it a valuable tool for studying the role of caspases in cellular processes. Its reversible inhibitory effect allows for the modulation of caspase activity in a controlled manner. However, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has limitations in terms of its specificity, as it has been shown to inhibit other proteases in addition to caspases. In addition, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for 4-[(E)-2-quinolin-4-ylethenyl]quinoline research. One area of interest is the development of 4-[(E)-2-quinolin-4-ylethenyl]quinoline analogs with improved specificity and pharmacokinetic properties. Another area of interest is the use of 4-[(E)-2-quinolin-4-ylethenyl]quinoline in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the role of 4-[(E)-2-quinolin-4-ylethenyl]quinoline in other cellular processes, such as autophagy and necroptosis, warrants further investigation.
Synthesemethoden
The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline involves the reaction of 4-quinolinecarboxaldehyde with 4-chloroaniline to form 4-(4-chlorophenyl)quinoline-2-carbaldehyde. This intermediate is then reacted with 2-(quinolin-4-yl)ethanol in the presence of a base to form 4-[(E)-2-quinolin-4-ylethenyl]quinoline. The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline is a multi-step process that requires careful attention to detail and purification techniques to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-quinolin-4-ylethenyl]quinoline has been widely used in scientific research as a caspase inhibitor. Caspases are a family of cysteine proteases that play a critical role in apoptosis, inflammation, and other cellular processes. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to inhibit caspase-3, -8, and -9 activity, thereby preventing apoptosis in a variety of cell types. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has also been shown to have anti-inflammatory effects by inhibiting caspase-1 activity and reducing the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
5428-66-0 |
|---|---|
Produktname |
4-[(E)-2-quinolin-4-ylethenyl]quinoline |
Molekularformel |
C20H14N2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
4-[(E)-2-quinolin-4-ylethenyl]quinoline |
InChI |
InChI=1S/C20H14N2/c1-3-7-19-17(5-1)15(11-13-21-19)9-10-16-12-14-22-20-8-4-2-6-18(16)20/h1-14H/b10-9+ |
InChI-Schlüssel |
CZRZWBZZWIQLOK-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)
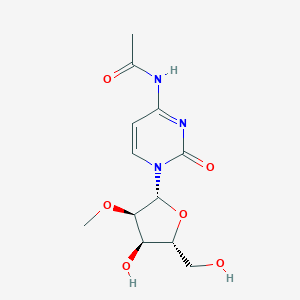
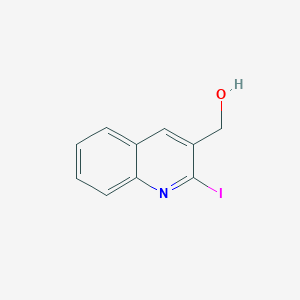
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
